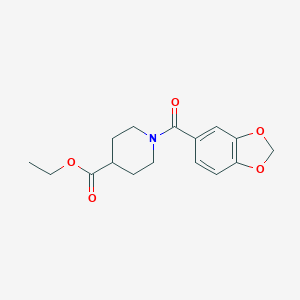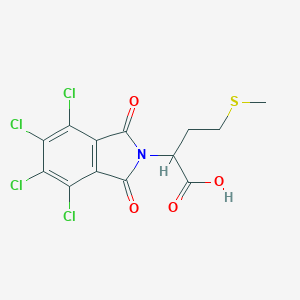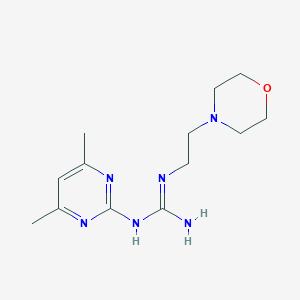![molecular formula C15H17N3OS2 B359119 11-methyl-5-(3-methylthiophen-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 321529-55-9](/img/structure/B359119.png)
11-methyl-5-(3-methylthiophen-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is a fused ring system combining pyridine, thiophene, and pyrimidine rings. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to form the desired pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core. Subsequent functionalization steps, such as methylation and hydrogenation, are carried out to introduce the 7-methyl and hexahydro groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure the efficient production of the compound with minimal by-products.
化学反应分析
Types of Reactions
7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced analogs of the compound.
科学研究应用
7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to 7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one include other heterocyclic compounds with fused ring systems, such as:
Thieno[2,3-d]pyrimidines: Compounds with a similar core structure but different substituents.
Pyrido[4,3-d]pyrimidines: Compounds with a pyridine and pyrimidine fused ring system.
Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.
Uniqueness
The uniqueness of 7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of fused ring systems and functional groups, which impart distinct chemical and biological properties
属性
CAS 编号 |
321529-55-9 |
|---|---|
分子式 |
C15H17N3OS2 |
分子量 |
319.4g/mol |
IUPAC 名称 |
11-methyl-5-(3-methylthiophen-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C15H17N3OS2/c1-8-4-6-20-12(8)13-16-14(19)11-9-3-5-18(2)7-10(9)21-15(11)17-13/h4,6,13,17H,3,5,7H2,1-2H3,(H,16,19) |
InChI 键 |
SGYSZZKWPYOXTR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |
规范 SMILES |
CC1=C(SC=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid](/img/structure/B359042.png)
![ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B359054.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane](/img/structure/B359058.png)



![[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B359102.png)
![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)
![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)
![11-methyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359116.png)
![5-(2,6-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359117.png)
![11-methyl-5-(5-methylthiophen-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359120.png)
